molecular formula C16H14ClNO3 B5557358 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate

4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5557358
M. Wt: 303.74 g/mol
InChI Key: IUTUCRDQOQDGED-UHFFFAOYSA-N
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Description

The synthesis and characterization of complex organic molecules, including those with chloro-, methylphenyl, and acetate groups, are fundamental in organic chemistry and materials science. These compounds often serve as intermediates for further chemical modifications or as final products with potential applications in various fields, excluding their use in drugs and their dosage or side effects.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including ring transformation reactions, one-pot synthesis, and the use of ultrasound-mediated or mechanochemical methods to enhance reaction efficiency. For instance, Ram and Goel (1996) discussed a novel synthon for the synthesis of terphenyls from aryl ketones, demonstrating a method that could potentially apply to our compound of interest (Ram & Goel, 1996).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the reactivity and properties of a compound. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly employed. Hayashi and Kouji (1990) illustrated the use of NMR to determine the molecular conformations of geometrical isomers of a complex organic molecule, an approach relevant for analyzing "4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate" (Hayashi & Kouji, 1990).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in a molecule. The compound's reactivity towards various reagents, including bases, acids, and nucleophiles, defines its chemical behavior. For example, the reactivity of the aminophenyl cation in photolysis reactions, as discussed by Guizzardi et al. (2001), provides insights into potential reactions involving nitrogen-containing compounds (Guizzardi et al., 2001).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical handling and application of chemical compounds. The synthesis and characterization of compounds like those reported by Wang, Chen, and Wang (2004) involve determining these properties to understand the compound's phase behavior and stability (Wang, Chen, & Wang, 2004).

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards specific types of chemical reactions, and the stability of the compound under various conditions. Studies like those by Tiwari et al. (2016) on the synthesis of anticancer agents demonstrate the importance of understanding these properties for designing molecules with desired biological activities (Tiwari et al., 2016).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Development of Novel Derivatives

    Research by Al-Issa (2012) discusses the synthesis of new pyridine derivatives, highlighting the versatility of similar compounds in creating diverse chemical structures. This includes the transformation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, demonstrating the reactivity of such compounds in chemical synthesis (Al-Issa, 2012).

  • Electrochemical Applications

    A study by Beitollahi et al. (2012) utilized modified carbon paste electrodes with compounds similar to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate for the electrochemical detection of various substances. This indicates potential applications in sensing and analytical chemistry (Beitollahi et al., 2012).

Antimicrobial and Antimalarial Activities

  • Antimalarial Activity

    Werbel et al. (1986) synthesized compounds with structures related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, demonstrating significant antimalarial properties. This suggests the potential for similar compounds to be used in developing antimalarial drugs (Werbel et al., 1986).

  • Antimicrobial Agents

    Sah et al. (2014) investigated compounds structurally related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate as antimicrobial agents. Their findings highlight the potential use of these compounds in combating bacterial and fungal infections (Sah et al., 2014).

Photolysis and Chemical Behavior

  • Photochemical Studies: Guizzardi et al. (2001) conducted research on the photolysis of compounds related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, providing insights into their behavior under light exposure. This is relevant for understanding the stability and reactivity of these compounds in various conditions (Guizzardi et al., 2001).

Molecular Structures and Analysis

  • Structural Analysis: Studies like those by Wiberg and Laidig (1987) provide detailed insights into the molecular structures and bonding characteristics of compounds related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. Such research is crucial for understanding the physical and chemical properties of these compounds (Wiberg & Laidig, 1987).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-3-6-13(17)9-15(10)18-16(20)12-4-7-14(8-5-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUCRDQOQDGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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